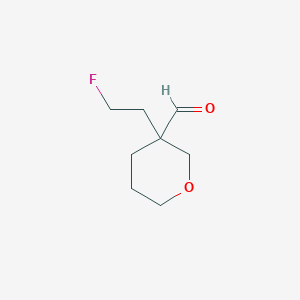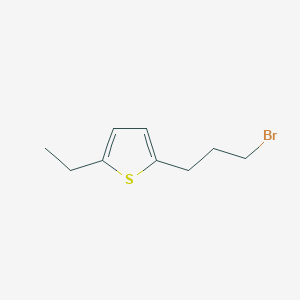
2-(3-Bromopropyl)-5-ethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-5-ethylthiophene: is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromopropyl group at the second position and an ethyl group at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-5-ethylthiophene typically involves the bromination of 5-ethylthiophene followed by a substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as toluene and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(3-Bromopropyl)-5-ethylthiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Propyl derivatives.
Scientific Research Applications
Chemistry: 2-(3-Bromopropyl)-5-ethylthiophene is used as a building block in organic synthesis. It is employed in the preparation of more complex thiophene derivatives and in the synthesis of polymers with specific electronic properties.
Biology: In biological research, this compound can be used to modify biomolecules through substitution reactions, enabling the study of biological pathways and interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including conductive polymers and advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-5-ethylthiophene in chemical reactions involves the reactivity of the bromopropyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of various substitution products depending on the nucleophile used. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound.
Comparison with Similar Compounds
2-(3-Bromopropyl)thiophene: Lacks the ethyl group at the fifth position.
5-Ethylthiophene: Lacks the bromopropyl group.
2-(3-Chloropropyl)-5-ethylthiophene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-(3-Bromopropyl)-5-ethylthiophene is unique due to the presence of both the bromopropyl and ethyl groups, which provide distinct reactivity and properties. The combination of these functional groups allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
Molecular Formula |
C9H13BrS |
|---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
2-(3-bromopropyl)-5-ethylthiophene |
InChI |
InChI=1S/C9H13BrS/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
NNNWYOOCGLXZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


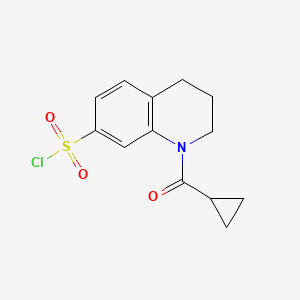
![[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine](/img/structure/B13214277.png)
![3-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B13214280.png)
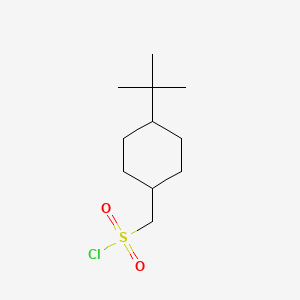
![3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13214299.png)
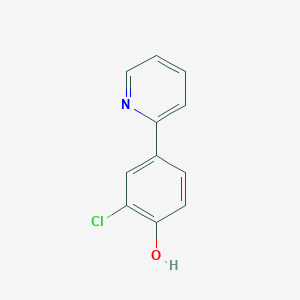
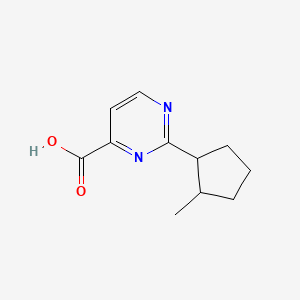
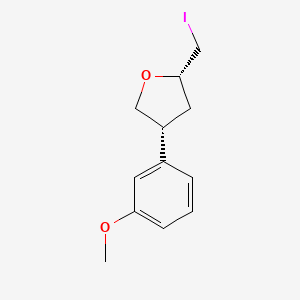
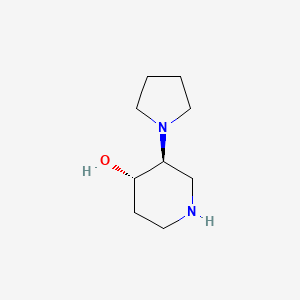
amine](/img/structure/B13214331.png)
![6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13214351.png)
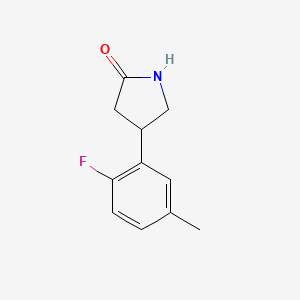
![Butyl[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13214368.png)
